molecular formula C17H14N2O2 B12951598 4,4'-(2-Aminopyridine-3,5-diyl)diphenol

4,4'-(2-Aminopyridine-3,5-diyl)diphenol

Cat. No.: B12951598
M. Wt: 278.30 g/mol
InChI Key: KMMCDEQCSKZIRQ-UHFFFAOYSA-N
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Description

4,4’-(2-Aminopyridine-3,5-diyl)diphenol is an organic compound characterized by the presence of an aminopyridine group and two phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Aminopyridine-3,5-diyl)diphenol typically involves the reaction of 2-aminopyridine with phenol derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the coupling reaction between 2-aminopyridine and phenol. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(2-Aminopyridine-3,5-diyl)diphenol may involve continuous flow reactors to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalysts can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Aminopyridine-3,5-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The aminopyridine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4,4’-(2-Aminopyridine-3,5-diyl)diphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-(2-Aminopyridine-3,5-diyl)diphenol involves its interaction with specific molecular targets and pathways. The aminopyridine group can interact with enzymes and receptors, potentially inhibiting their activity. The phenol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid
  • 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
  • 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde

Uniqueness

4,4’-(2-Aminopyridine-3,5-diyl)diphenol is unique due to the presence of both aminopyridine and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-[6-amino-5-(4-hydroxyphenyl)pyridin-3-yl]phenol

InChI

InChI=1S/C17H14N2O2/c18-17-16(12-3-7-15(21)8-4-12)9-13(10-19-17)11-1-5-14(20)6-2-11/h1-10,20-21H,(H2,18,19)

InChI Key

KMMCDEQCSKZIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C3=CC=C(C=C3)O)O

Origin of Product

United States

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